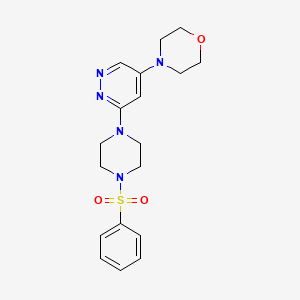
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27ClN6O3 and its molecular weight is 506.99. The purity is usually 95%.
BenchChem offers high-quality 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Research
Research on purine derivatives, including compounds with piperazine substituents, has shown potential applications in cardiovascular research. For instance, derivatives have been synthesized and tested for their cardiovascular activities, such as antiarrhythmic and hypotensive effects. These compounds have been evaluated for their electrocardiographic changes, demonstrating significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias. Additionally, some derivatives exhibited hypotensive activity, indicating their potential for developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Antihistaminic and Antiasthmatic Agents
Another area of application is in the development of antihistaminic and antiasthmatic agents. Purine derivatives have been synthesized and evaluated for their antihistaminic activity, showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. These findings suggest the potential of purine derivatives in treating allergic conditions and asthma (Pascal et al., 1985).
Antimicrobial and Antituberculosis Activity
The synthesis of purine linked piperazine derivatives targeting Mycobacterium tuberculosis has revealed promising compounds as potent inhibitors. These derivatives disrupt the biosynthesis of the peptidoglycan, exerting antiproliferative effects against the tuberculosis bacterium. This research underscores the potential of these compounds in developing new antituberculosis drugs (Konduri et al., 2020).
Anticonvulsant Activity
Purine and piperazine derivatives have also been explored for their anticonvulsant activity. These studies have led to the identification of compounds with significant protective effects in various seizure models, suggesting their potential use in epilepsy treatment (Kamiński et al., 2011).
Herbicidal Applications
The synthesis of novel purine derivatives has shown significant herbicidal activity, indicating their potential use in agricultural chemistry. These compounds present a new approach to controlling weed growth, which could lead to the development of new herbicides (Li et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione' involves the use of several chemical reactions to form the final product. The pathway includes the synthesis of intermediate compounds that are then used to form the final product.", "Starting Materials": [ "5-chloro-2-methylphenylamine", "4-chlorobutyronitrile", "piperazine", "3-methylxanthine", "benzoyl chloride", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(5-chloro-2-methylphenyl)piperazine", "React 5-chloro-2-methylphenylamine with piperazine in N,N-dimethylformamide to form 4-(5-chloro-2-methylphenyl)piperazine.", "Step 2: Synthesis of 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile", "React 4-(5-chloro-2-methylphenyl)piperazine with 4-chlorobutyronitrile in N,N-dimethylformamide to form 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile.", "Step 3: Synthesis of 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione", "React 3-methylxanthine with benzoyl chloride in the presence of potassium carbonate and acetic anhydride to form 3-methyl-7-benzoyl-1H-purine-2,6(3H,7H)-dione.", "React 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile with 3-methyl-7-benzoyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium hydroxide and triethylamine to form 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: Purification of the final product", "The final product is purified by recrystallization from diethyl ether and water." ] } | |
Número CAS |
924803-16-7 |
Nombre del producto |
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C26H27ClN6O3 |
Peso molecular |
506.99 |
Nombre IUPAC |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C26H27ClN6O3/c1-17-8-9-19(27)14-20(17)32-12-10-31(11-13-32)16-22-28-24-23(25(35)29-26(36)30(24)2)33(22)15-21(34)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,29,35,36) |
Clave InChI |
VIVIJSOBSWREHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)C5=CC=CC=C5)C(=O)NC(=O)N4C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




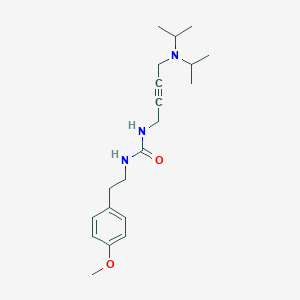
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2895510.png)
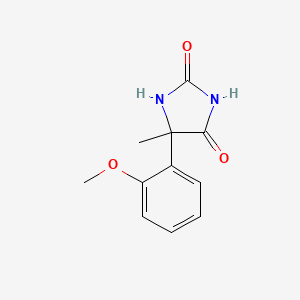
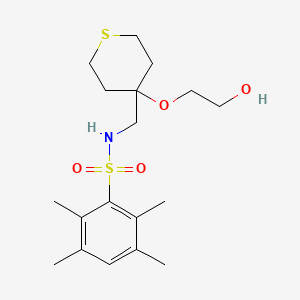
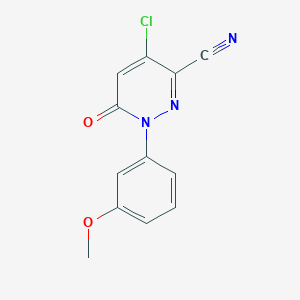
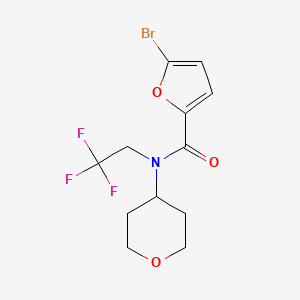

![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)
![(5E)-2-[4-(2-methylpropoxy)phenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2895524.png)
![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)
